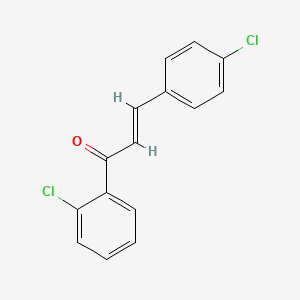

(2E)-1-(2-Chlorophenyl)-3-(4-chlorophenyl)prop-2-en-1-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(2E)-1-(2-Chlorophenyl)-3-(4-chlorophenyl)prop-2-en-1-one, commonly referred to as 2E-1-2-chlorophenyl-3-4-chlorophenylprop-2-en-1-one, is a synthetic compound that has a wide range of applications in scientific research and development. It is a colorless solid with a melting point of 122-124°C and a molecular weight of 279.22 g/mol. It is a highly reactive compound, and can be used as a starting material for the synthesis of various compounds. It has been used in a variety of research applications, including the synthesis of pharmaceuticals, the development of materials for electronics, and the study of biochemical and physiological effects.

Wissenschaftliche Forschungsanwendungen

Molecular Structure and Spectroscopy

Research has extensively studied the molecular structure and spectroscopy of chalcone derivatives, including compounds similar to "(2E)-1-(2-Chlorophenyl)-3-(4-chlorophenyl)prop-2-en-1-one". Studies such as those by Najiya et al. (2014) and Mary et al. (2015) have utilized techniques like Fourier Transform Infrared Spectroscopy (FT-IR), Nuclear Magnetic Resonance (NMR), and X-ray diffraction to elucidate the molecular structure, confirming the presence of specific functional groups and the overall conformation of these compounds. These analyses provide insights into the electronic distribution and geometric parameters, crucial for understanding the compound's reactivity and stability (Najiya, C. Y. Panicker, et al., 2014); (Y. Sheena Mary, C. Yohannan Panicker, et al., 2015).

Electronic Properties and Reactivity

The electronic properties, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, are pivotal for predicting the chemical reactivity of chalcone derivatives. Studies by Adole et al. (2020) have provided computational insights into these properties using Density Functional Theory (DFT), which aids in understanding the electron density distribution and potential reaction sites within the molecule. This information is valuable for designing molecules with specific electronic characteristics for applications in organic electronics or as precursors in synthetic chemistry (Adole, V. A., et al., 2020).

Nonlinear Optical Properties

The nonlinear optical (NLO) properties of chalcone derivatives have been a subject of interest due to their potential applications in photonics and optoelectronics. The first hyperpolarizability, a measure of a molecule's NLO response, has been studied in compounds with structural similarities to "this compound". Research findings suggest that these compounds exhibit significant hyperpolarizability, indicating their suitability for NLO applications. Such properties are influenced by the electron-donating and electron-withdrawing groups present in the molecule, which affect the internal charge transfer upon exposure to an electric field (Mary, Y., et al., 2014).

Crystal Packing and Intermolecular Interactions

The crystal structure and packing of chalcone derivatives are critical for determining their solid-state properties, which are relevant for material science applications. Studies have shown that weak intermolecular interactions, such as hydrogen bonding and π-π stacking, play a significant role in stabilizing the crystal structure. These interactions not only influence the melting points and solubility of these compounds but also affect their mechanical properties and stability. The analysis of crystal packing can provide insights into the suitability of these compounds for use in organic semiconductors or as components in composite materials (Jasinski, J., et al., 2009).

Eigenschaften

IUPAC Name |

(E)-1-(2-chlorophenyl)-3-(4-chlorophenyl)prop-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10Cl2O/c16-12-8-5-11(6-9-12)7-10-15(18)13-3-1-2-4-14(13)17/h1-10H/b10-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSJLVENQEGLQPN-JXMROGBWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C=CC2=CC=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)C(=O)/C=C/C2=CC=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10Cl2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-chloro-2-methoxyphenyl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2913261.png)

![3-[2-[3-(Dimethylamino)-2,4-dimethylphenyl]diazen-1-yl]-N,N,2,6-tetramethylaniline](/img/structure/B2913264.png)

![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-ethoxy-1-naphthamide](/img/structure/B2913265.png)

![6-Tert-butyl 1-methyl 6-azaspiro[2.5]octane-1,6-dicarboxylate](/img/structure/B2913273.png)

![ethyl 4-[3-(4-fluorophenyl)-4,6-dioxo-2-phenylhexahydro-5H-pyrrolo[3,4-d]isoxazol-5-yl]benzoate](/img/structure/B2913275.png)

![N'-(1,2-dihydronaphtho[2,1-b]furan-2-ylcarbonyl)-2,4-difluorobenzenesulfonohydrazide](/img/structure/B2913278.png)